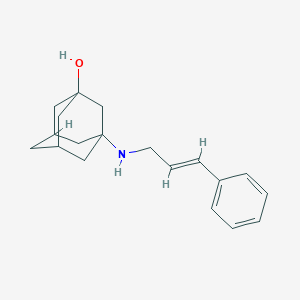![molecular formula C22H23NO5 B271945 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B271945.png)
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. DMXB-A belongs to the class of α7 nicotinic acetylcholine receptor (nAChR) agonists, which are known to play a crucial role in various physiological and pathological processes.
Mecanismo De Acción
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid exerts its effects by binding to and activating the α7 nAChR, which is a ligand-gated ion channel expressed in various tissues, including the brain, immune cells, and gastrointestinal tract. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling pathways.
Biochemical and Physiological Effects:
Activation of the α7 nAChR by 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid has been shown to have various biochemical and physiological effects. In the brain, 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid has been shown to improve cognitive function, enhance synaptic plasticity, and protect against neurodegeneration. In the immune system, 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid has been shown to reduce inflammation, modulate cytokine production, and enhance immune cell function. In the gastrointestinal tract, 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid has been shown to reduce inflammation and improve gut motility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid is its high selectivity for the α7 nAChR, which makes it a useful tool for studying the physiological and pathological functions of this receptor. However, one limitation of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid is its relatively short half-life, which limits its usefulness for in vivo studies.
Direcciones Futuras
Future research on 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid could focus on developing more stable analogs with improved pharmacokinetic properties. Additionally, further studies could investigate the potential therapeutic applications of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid in other diseases, such as multiple sclerosis and Parkinson's disease. Finally, studies could investigate the potential synergistic effects of 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid with other drugs or therapies.
Métodos De Síntesis
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid can be synthesized using a multi-step reaction process. The starting material for the synthesis is 3-furylbenzoic acid, which is reacted with 2-(3,4-dimethoxyphenyl)ethylamine to form an amide intermediate. This intermediate is then reacted with formaldehyde and hydrogen cyanide to form the corresponding nitrile derivative. Finally, the nitrile is hydrolyzed with hydrochloric acid to yield 3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid.
Aplicaciones Científicas De Investigación
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease. The compound has been shown to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Propiedades
Nombre del producto |
3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-2-furyl]benzoic acid |
|---|---|
Fórmula molecular |
C22H23NO5 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
3-[5-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H23NO5/c1-26-20-8-6-15(12-21(20)27-2)10-11-23-14-18-7-9-19(28-18)16-4-3-5-17(13-16)22(24)25/h3-9,12-13,23H,10-11,14H2,1-2H3,(H,24,25) |
Clave InChI |
URWFDIMWYHWOLJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxybenzyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271862.png)
![N-(tert-butyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B271868.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine](/img/structure/B271870.png)
![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methoxyethanamine](/img/structure/B271875.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B271880.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-phenylethanamine](/img/structure/B271881.png)
![3-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-adamantanol](/img/structure/B271883.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)
![3-[(5-Chloro-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271885.png)
